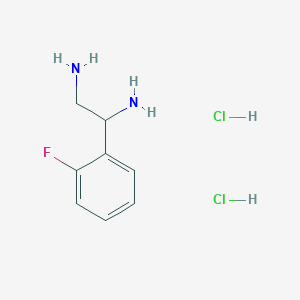

1-(2-Fluorophenyl)ethane-1,2-diamine 2hcl

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13Cl2FN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

1-(2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H11FN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |

InChI Key |

OJYPMDZGMUHEON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)F.Cl.Cl |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 2 Fluorophenyl Ethane 1,2 Diamine 2hcl

Stereochemical Aspects and Characterization of Stereoisomeric Forms

The presence of two chiral centers in 1-(2-fluorophenyl)ethane-1,2-diamine (B12112223) gives rise to two pairs of enantiomers, known as diastereomers. The stereochemical arrangement of these centers dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

The assessment of diastereomeric and enantiomeric purity is a critical step in the characterization of chiral compounds like 1-(2-fluorophenyl)ethane-1,2-diamine. rsc.org High-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) with chiral stationary phases (CSPs) are powerful techniques for separating enantiomers and determining their composition in a mixture. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile alternative, particularly through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.netnih.gov When a racemic or enantiomerically enriched sample of the diamine is reacted with an enantiomerically pure CDA, a mixture of diastereomers is formed. These diastereomers exhibit distinct NMR spectra, allowing for the quantification of each enantiomer. mdpi.com Similarly, CSAs form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without the need for covalent bond formation. bohrium.com A strategy utilizing (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid as a CDA has been shown to be effective for the ¹⁹F NMR-based determination of diastereomeric and enantiomeric purity of various amines. rsc.org This method provides an accurate determination of diastereomeric ratio (dr) or enantiomeric excess (ee) for non-racemic mixtures. rsc.org

The fluorine atom on the phenyl ring introduces a key probe for analysis. Its electronic influence and the potential for through-space interactions can be observed spectroscopically. Studies on related molecules have shown that the absolute configuration of chiral centers can determine the relative chemical shifts observed in ¹⁹F NMR spectroscopy. rsc.org For instance, the spatial proximity of the fluorine atom to different parts of the chiral molecule in each stereoisomer will result in a unique electronic environment and, therefore, a distinct ¹⁹F NMR signal. The conformation of the dicarbonyl unit in a related compound, (E)-1,2-Bis(4-fluorophenyl)ethane-1,2-dione, was shown to be s-trans, which maximizes the distance between electronegative atoms. nih.gov A similar analysis of 1-(2-fluorophenyl)ethane-1,2-diamine would reveal how its stereocenters dictate the preferred conformation to minimize steric hindrance and electrostatic repulsion, thereby defining its spatial properties.

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic methods is essential for the unambiguous structural elucidation and confirmation of 1-(2-fluorophenyl)ethane-1,2-diamine 2HCl.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. A full assignment of signals in ¹H, ¹³C, and ¹⁹F NMR spectra confirms the connectivity of the atoms.

¹H NMR: Would show distinct signals for the aromatic protons, the two methine (CH) protons at the stereocenters, and the methylene (B1212753) (CH₂) protons. The coupling constants between the vicinal protons on the ethane (B1197151) backbone would provide information about the dihedral angle and thus the preferred conformation.

¹³C NMR: Would provide signals for each unique carbon atom, including the two chiral carbons and the fluorinated aromatic ring carbons. The C-F coupling constants are also diagnostic.

¹⁹F NMR: Is particularly valuable for this compound. A single resonance would confirm the presence of the single fluorine atom. As mentioned, its chemical shift is highly sensitive to the chiral environment, making ¹⁹F NMR an excellent tool for assessing enantiomeric purity, often after derivatization with a chiral agent. rsc.org The use of chiral solvating agents can induce separation of NMR signals for enantiomers, allowing for their direct quantification. mdpi.combohrium.com

Table 1: Predicted NMR Data for 1-(2-Fluorophenyl)ethane-1,2-diamine

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Correlations |

| ¹H | 7.0 - 8.0 | Aromatic protons (multiplets) |

| 4.0 - 5.0 | Methine (CH-N) protons (multiplets) | |

| 3.0 - 4.0 | Methylene (CH₂-N) protons (multiplets) | |

| ¹³C | 155 - 165 (d, ¹JCF) | C-F aromatic carbon |

| 115 - 135 | Other aromatic carbons | |

| 50 - 65 | C1 and C2 carbons of ethane backbone | |

| ¹⁹F | -110 to -130 | Single resonance for the C-F group |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions. The 'd' indicates a doublet due to C-F coupling.

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the protonated molecule ([M+H]⁺), which provides a highly accurate confirmation of its elemental composition. For the free base form, C₈H₁₁FN₂, the precise mass can be calculated and compared against the measured value. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like diamines, often producing the protonated molecular ion with minimal fragmentation.

Tandem mass spectrometry (ESI-MS/MS) can be employed to further confirm the structure. The [M+H]⁺ ion is selected and fragmented, and the resulting fragmentation pattern provides information about the molecule's substructures.

Table 2: HR-MS Data for 1-(2-Fluorophenyl)ethane-1,2-diamine

| Parameter | Value |

| Molecular Formula (Free Base) | C₈H₁₁FN₂ |

| Calculated Exact Mass ([M+H]⁺) | 155.09825 Da |

| Expected Observation | A measured m/z value within a few ppm of the calculated mass |

Note: The calculated mass is for the monoisotopic species [C₈H₁₂FN₂]⁺.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the amine, aromatic ring, and C-F bond. The protonation of the amine groups to form the dihydrochloride (B599025) salt will shift the N-H stretching and bending vibrations compared to the free base.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Ammonium (B1175870) | N-H stretch | 3200 - 2800 (broad) |

| Aromatic C-H | C-H stretch | 3100 - 3000 |

| Aliphatic C-H | C-H stretch | 3000 - 2850 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ammonium | N-H bend | 1600 - 1500 |

| Carbon-Fluorine | C-F stretch | 1250 - 1100 |

| Carbon-Nitrogen | C-N stretch | 1250 - 1020 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups present in the compound. For aromatic compounds like 1-(2-fluorophenyl)ethane-1,2-diamine, UV-Vis spectroscopy is particularly useful for characterizing the π → π* transitions of the benzene (B151609) ring.

The UV spectrum of a phenyl-containing compound typically shows one or more absorption bands related to the aromatic system. The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

In the case of 1-(2-fluorophenyl)ethane-1,2-diamine, the spectrum would be dominated by the absorptions of the 2-fluorophenyl group. The ethylenediamine (B42938) side chain, being aliphatic and lacking chromophores that absorb in the typical UV range (200-400 nm), would not be expected to contribute significantly to the absorption profile. The fluorine atom, as a substituent, would likely induce subtle shifts in the characteristic benzene absorption bands. Detailed experimental data for the specific dihydrochloride salt is not prominently available in published literature, but a hypothetical analysis would yield data similar to that shown in the table below, typically measured in a polar solvent like ethanol (B145695) or methanol (B129727).

| Hypothetical UV-Vis Spectral Data | |

| Solvent | Methanol |

| λ_max 1 (nm) | ~210 |

| Molar Absorptivity (ε) 1 (L mol⁻¹ cm⁻¹) | ~7,500 |

| Transition 1 | π → π* (E2-band) |

| λ_max 2 (nm) | ~265 |

| Molar Absorptivity (ε) 2 (L mol⁻¹ cm⁻¹) | ~250 |

| Transition 2 | π → π* (B-band, benzenoid) |

| Note: This table is illustrative and represents typical values for a substituted benzene ring. |

Crystallographic Studies and Solid-State Structure Determination (e.g., Single-Crystal X-ray Diffraction)

A crystallographic study of this compound would involve growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The analysis would yield the electron density map of the unit cell, from which the atomic positions can be determined. While specific crystallographic data for this compound is not found in publicly accessible databases, the analysis would provide the parameters listed in the example data table below. Such studies on similar protonated diamines reveal extensive hydrogen bonding networks with the counter-ions. nih.gov The conformation of the ethylenediamine backbone (typically gauche) and the orientation of the 2-fluorophenyl group relative to the side chain would be precisely determined.

| Illustrative Crystallographic Data | |

| Compound | This compound |

| Formula | C₈H₁₃FN₂²⁺ · 2Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) ** | 98.5 |

| Volume (ų) ** | 1200 |

| Z (Molecules/Unit Cell) | 4 |

| Note: This table contains representative data to illustrate the output of a single-crystal X-ray diffraction experiment and is not based on published experimental results for this specific compound. |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Elucidating Molecular Structure and Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for investigating molecular properties when experimental data is unavailable or to complement it. Methods like the Hartree-Fock (HF) theory can be used to perform geometry optimization, providing a theoretical structure of the molecule in the gas phase. emerginginvestigators.org These calculations can predict bond lengths, bond angles, and dihedral angles.

For 1-(2-fluorophenyl)ethane-1,2-diamine, quantum calculations could be used to determine the most stable conformation of the molecule. This involves exploring the potential energy surface by rotating the single bonds in the ethylenediamine chain and the bond connecting the phenyl ring to the chain. The inclusion of fluorine is known to influence electronic properties, and these calculations can quantify such effects. emerginginvestigators.org Furthermore, computational methods can be used to simulate spectroscopic properties, such as NMR chemical shifts, which can aid in experimental structure verification. nih.gov

Density Functional Theory (DFT) Studies on Electronic Structures and Energetics

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. It is generally more computationally efficient than other high-level methods while providing accurate results. DFT calculations are particularly useful for determining the energetics of different conformations and for analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A DFT study on 1-(2-fluorophenyl)ethane-1,2-diamine, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), could provide deep insights into its reactivity and electronic properties. nih.gov The HOMO-LUMO energy gap is a key parameter indicating the chemical stability of the molecule; a larger gap suggests higher stability. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the fluorine atom would be expected to lower the energy of the orbitals associated with the phenyl ring.

| Representative DFT-Calculated Properties (Gas Phase) | |

| Method | B3LYP/6-31G(d) |

| Energy of HOMO (eV) | -6.5 |

| Energy of LUMO (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 3.1 |

| Mulliken Charge on F | -0.45 e |

| Note: This table is for illustrative purposes to show the type of data generated from DFT calculations. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of a molecule over time at a given temperature. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the inter- and intramolecular forces.

For 1-(2-fluorophenyl)ethane-1,2-diamine, an MD simulation, particularly in a solvent like water, would be invaluable for understanding its dynamic behavior. nih.gov It would reveal the preferred conformations of the flexible ethylenediamine chain and the rotational freedom of the 2-fluorophenyl group. The simulation would track how these conformations change over time, providing a statistical distribution of accessible states. This is crucial for understanding how the molecule might interact with other molecules, such as a biological receptor, where conformational flexibility is key.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding involving Fluorine)

The solid-state structure and properties of this compound are dictated by a network of intermolecular interactions. As a dihydrochloride salt, the primary amine groups are protonated (—NH₃⁺), making them strong hydrogen bond donors.

Hydrogen Bonding: The most significant interactions in the crystal lattice would be strong charge-assisted hydrogen bonds between the ammonium groups (N-H) and the chloride anions (Cl⁻). nih.gov Each —NH₃⁺ group has three protons available to act as donors, leading to an extensive and stable three-dimensional network. These N-H···Cl⁻ interactions are the primary force holding the crystal lattice together.

Coordination Chemistry of 1 2 Fluorophenyl Ethane 1,2 Diamine 2hcl and Its Derivatives

Formation of Metal Complexes with Transition Metals

1-(2-Fluorophenyl)ethane-1,2-diamine (B12112223) readily forms stable complexes with a variety of transition metals. The two nitrogen atoms of the diamine moiety act as donor atoms, coordinating to the metal center to form a chelate ring. This chelation enhances the stability of the resulting complexes.

Chelation Modes and Bidentate Ligand Behavior

1-(2-Fluorophenyl)ethane-1,2-diamine functions as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. atamanchemicals.com The fundamental structure of ethane-1,2-diamine itself is a classic example of a bidentate chelating ligand. atamanchemicals.com The progressive addition of ethane-1,2-diamine to a metal aqua ion, such as [Ni(H2O)6]2+, demonstrates the stepwise formation of coordination entities where the diamine displaces water molecules. collegedunia.com

Synthesis and Characterization of Diverse Metal Complexes (e.g., Platinum(II), Copper(II), Cobalt(II), Zinc(II), Iron(III), Iridium(III), Manganese(I))

The versatility of 1-(2-Fluorophenyl)ethane-1,2-diamine as a ligand is demonstrated by its ability to form complexes with a wide range of transition metals. The synthesis of these complexes typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent.

Platinum(II) Complexes: Platinum(II) complexes containing diamine ligands are of significant interest. nih.govmcgill.canih.gov The synthesis of such complexes can be achieved by reacting a platinum(II) precursor with the diamine. mcgill.canih.gov Characterization is often carried out using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. mcgill.canih.gov

Copper(II) Complexes: Copper(II) readily forms complexes with N,N'-donor ligands. nih.govrsc.org The synthesis of copper(II) complexes with derivatives of ethane-1,2-diamine can be achieved by stirring a solution of a copper(II) salt with the corresponding ligand in a solvent like methanol (B129727). nih.gov These complexes can be characterized by various spectroscopic methods. rsc.orgnih.govrsc.org

Cobalt(II) Complexes: Cobalt(II) complexes with nitrogen-donor ligands have been synthesized and characterized. researchgate.netasianpubs.orgelsevierpure.comresearchgate.netrsc.org The reaction of a cobalt(II) salt, such as CoCl2·6H2O, with the appropriate ligand yields the desired complex. researchgate.netasianpubs.org Spectroscopic techniques like FT-IR and UV-visible spectroscopy are used for characterization. researchgate.netasianpubs.org

Zinc(II) Complexes: A variety of zinc(II) complexes with nitrogen-containing ligands have been prepared. acs.orgresearchgate.netresearchgate.netnih.govvnu.edu.vn The synthesis can involve the direct reaction of a zinc salt with the ligand. acs.orgnih.gov These complexes are often characterized by elemental analysis and spectroscopic methods. acs.orgresearchgate.netvnu.edu.vn

Iron(III) and Iron(II) Complexes: Iron complexes with nitrogen-based ligands are also well-documented. researchgate.netresearchgate.netrsc.orgmdpi.comdigitellinc.com Synthesis can be achieved through various methods, including the reaction of an iron salt with the ligand under controlled conditions. digitellinc.com Characterization often involves techniques like IR spectroscopy and single-crystal X-ray diffraction. researchgate.netmdpi.com

Iridium(III) Complexes: Iridium(III) forms a diverse range of complexes, often with applications in luminescence. figshare.commdpi.comnih.govnih.govresearchgate.net The synthesis of these complexes can involve the reaction of an iridium precursor, such as IrCl3·xH2O, with the desired ligands. mdpi.com Characterization is typically performed using NMR, FT-IR, and mass spectrometry. mdpi.com

Manganese(I) Complexes: Manganese(I) complexes, particularly those with carbonyl ligands, have been synthesized and studied. rsc.org The reaction of MnBr(CO)5 with a multidentate amine ligand can lead to the formation of cationic Mn(I) complexes. rsc.org These are often characterized by crystallographic analysis. rsc.org

Table 1: Examples of Synthesized Metal Complexes with Diamine and Related Ligands

| Metal Ion | Ligand Type | General Synthesis Approach | Characterization Techniques |

|---|---|---|---|

| Platinum(II) | Diamine | Reaction of Pt(II) precursor with diamine mcgill.canih.gov | IR, NMR spectroscopy mcgill.canih.gov |

| Copper(II) | Diamine derivative | Stirring Cu(II) salt with ligand in methanol nih.gov | UV-vis, elemental analysis rsc.org |

| Cobalt(II) | Nitrogen-donor | Reaction of Co(II) salt with ligand researchgate.netasianpubs.org | FT-IR, UV-visible spectroscopy researchgate.netasianpubs.org |

| Zinc(II) | Nitrogen-donor | Direct reaction of Zn salt with ligand acs.orgnih.gov | Elemental analysis, spectroscopy acs.orgresearchgate.net |

| Iron(III)/Iron(II) | Nitrogen-donor | Reaction of Fe salt with ligand digitellinc.com | IR, X-ray diffraction researchgate.netmdpi.com |

| Iridium(III) | Polypyridyl | Reaction of Ir precursor with ligands mdpi.com | NMR, FT-IR, Mass spectrometry mdpi.com |

| Manganese(I) | Multidentate amine | Reaction of MnBr(CO)5 with ligand rsc.org | Crystallographic analysis rsc.org |

Influence of Fluoroaryl Moiety on Coordination Geometry and Electronic Properties of Metal Centers

The introduction of a fluoroaryl group, such as the 2-fluorophenyl group in 1-(2-Fluorophenyl)ethane-1,2-diamine, can significantly influence the properties of the resulting metal complexes. The high electronegativity of the fluorine atom can withdraw electron density from the phenyl ring, which in turn affects the donor properties of the diamine. This electronic effect can modulate the coordination geometry and the electronic properties of the metal center. nih.gov For instance, in platinum(II) complexes, the nature of the diamine ligand can impact the biological activity of the complex. nih.gov In iridium(III) complexes, the presence of fluorine substituents on the cyclometalating ligands can alter the emission color and photoluminescence quantum yields. nih.gov

Schiff Base Ligands Derived from Fluorinated Ethane-1,2-Diamines.nih.govelsevierpure.comresearchgate.net

The reactivity of the primary amine groups in 1-(2-Fluorophenyl)ethane-1,2-diamine allows for the synthesis of more complex, multidentate ligands through condensation reactions.

Condensation Reactions with Aldehydes and Ketones to Yield Multidentate Ligands

The primary amine groups of 1-(2-Fluorophenyl)ethane-1,2-diamine can undergo condensation reactions with aldehydes and ketones to form Schiff base ligands. ijcmas.comijcmas.com This reaction involves the formation of a carbon-nitrogen double bond (imine), extending the ligand framework and potentially increasing its denticity. The synthesis of Schiff bases is often straightforward, typically involving the refluxing of the diamine and the carbonyl compound in an alcohol solvent. ijcmas.com The resulting Schiff base ligands can then be used to form complexes with various metal ions. ijcmas.comresearchgate.netnanobioletters.comresearchgate.net

Design and Synthesis of Tetradentate and Other Macrocyclic Ligands

By carefully selecting the aldehyde or ketone, it is possible to design and synthesize tetradentate or even macrocyclic ligands from fluorinated ethane-1,2-diamines. For example, reacting a diamine with two equivalents of a salicylaldehyde (B1680747) derivative can produce a tetradentate N2O2 Schiff base ligand. researchgate.netresearchgate.netcumhuriyet.edu.tr These tetradentate ligands are capable of forming stable complexes with various metal ions, such as Ni(II), Cu(II), and Co(II). researchgate.netcumhuriyet.edu.tr The synthesis of macrocyclic ligands can be more complex but offers the potential for creating highly selective and stable metal complexes. The coordination chemistry of Schiff base ligands derived from diamines has been extensively studied, with applications in catalysis and modeling biological systems. researchgate.netresearchgate.netnih.govresearchgate.net

Stereochemistry in Metal-Diamine Coordination Complexes

The spatial arrangement of ligands around a central metal ion, known as stereochemistry, is a critical aspect of coordination chemistry. In complexes involving chiral ligands such as 1-(2-fluorophenyl)ethane-1,2-diamine, the inherent chirality of the ligand profoundly influences the stereochemical outcome of the resulting metal complex.

Impact of Ligand Chirality on Complex Chirality and Stereoselectivity

The chirality of a metal complex can originate from the coordination of chiral ligands. When a chiral diamine like 1-(2-fluorophenyl)ethane-1,2-diamine binds to a metal center, it can induce a preferred stereochemistry in the resulting complex. The two nitrogen atoms of the diamine coordinate to the metal, forming a chelate ring. The conformation of this chelate ring is often chiral and is influenced by the stereochemistry of the substituents on the diamine backbone.

For instance, in octahedral complexes of the type [M(diamine)₃]ⁿ⁺, the arrangement of the three diamine ligands around the metal center can result in two non-superimposable mirror images, designated as Δ (delta) and Λ (lambda) isomers. The presence of a chiral diamine can lead to a selective formation of one of these isomers over the other, a phenomenon known as stereoselectivity. The (R) or (S) configuration of the chiral centers in the 1-(2-fluorophenyl)ethane-1,2-diamine ligand will dictate the preferred helical twist (Δ or Λ) of the coordination complex. This stereochemical control is of paramount importance in the design of chiral catalysts for asymmetric synthesis, where the stereochemistry of the catalyst directs the stereochemical outcome of the reaction.

Diastereomeric Ratios and Enantiomeric Excess in Complex Formation

When a chiral ligand coordinates to a metal center that itself becomes a stereocenter, diastereomers can be formed. The relative amounts of these diastereomers are expressed by the diastereomeric ratio (d.r.). In the case of complexes with 1-(2-fluorophenyl)ethane-1,2-diamine, the interaction between the chiral centers of the ligand and the chiral metal center can lead to a preference for the formation of one diastereomer over others.

For example, in the formation of a square planar complex with a chiral diamine, the resulting complex can have a specific helicity. Studies on related Ni(II) complexes with N₂O₂-coordination spheres have shown a strong preference for the Λ (or M) helicity when using an R-configured ligand. nih.gov The diastereomeric preference can sometimes be influenced by external factors such as the solvent used during the complex formation. nih.gov

| Parameter | Description | Significance in Coordination Chemistry |

| Ligand Chirality | The inherent "handedness" of the 1-(2-fluorophenyl)ethane-1,2-diamine molecule due to its stereogenic centers. | Dictates the potential for forming chiral metal complexes and influences the stereochemical outcome of coordination. |

| Complex Chirality (Δ/Λ) | The overall chirality of the metal complex arising from the spatial arrangement of the ligands around the metal center. | Determines the three-dimensional structure of the complex, which is crucial for applications in asymmetric catalysis and chiral recognition. |

| Stereoselectivity | The preferential formation of one stereoisomer over another during a chemical reaction. | High stereoselectivity is desirable in the synthesis of enantiomerically pure compounds. |

| Diastereomeric Ratio (d.r.) | The ratio of the amounts of diastereomers produced in a chemical reaction. | Indicates the degree of stereochemical control exerted by the chiral ligand during complexation. |

| Enantiomeric Excess (e.e.) | A measure of the difference between the amount of one enantiomer and the other in a mixture. | A key performance indicator for chiral catalysts, reflecting their ability to produce a single enantiomer of a product. |

Magnetic and Electrochemical Properties of Derived Coordination Complexes

The introduction of a metal center into a complex with 1-(2-fluorophenyl)ethane-1,2-diamine imparts a range of magnetic and electrochemical properties that are of significant scientific interest. These properties are dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic influence of the surrounding ligands.

Magnetic Properties

The magnetic properties of coordination complexes arise from the presence of unpaired electrons in the d-orbitals of the transition metal ion. libretexts.orglibretexts.org Complexes can be classified as either paramagnetic or diamagnetic.

Paramagnetic complexes possess one or more unpaired electrons and are attracted to an external magnetic field. libretexts.org The magnitude of this attraction is proportional to the number of unpaired electrons. youtube.com

Diamagnetic complexes have all their electrons paired and are weakly repelled by a magnetic field. libretexts.org

The spin state of a metal ion in a complex, which determines the number of unpaired electrons, is influenced by the ligand field strength. Strong-field ligands cause a large splitting of the d-orbitals, favoring electron pairing and resulting in low-spin complexes. youtube.com Conversely, weak-field ligands lead to a smaller d-orbital splitting, resulting in high-spin complexes with a maximum number of unpaired electrons. youtube.com While the specific ligand field strength of 1-(2-fluorophenyl)ethane-1,2-diamine has not been extensively reported, diamine ligands are generally considered to be of moderate to strong field strength.

The magnetic moment (µ) of a complex can be experimentally measured and provides insight into the number of unpaired electrons (n) through the spin-only formula:

µ = √n(n+2) Bohr Magnetons (BM)

For example, a high-spin Fe(III) complex (d⁵) would have five unpaired electrons and a theoretical magnetic moment of approximately 5.92 BM, whereas a low-spin Fe(III) complex would have one unpaired electron and a magnetic moment of about 1.73 BM. iitk.ac.in

| Metal Ion Configuration | Spin State | Number of Unpaired Electrons (n) | Predicted Spin-Only Magnetic Moment (µeff in BM) |

| d¹ | High/Low | 1 | 1.73 |

| d² | High/Low | 2 | 2.83 |

| d³ | High/Low | 3 | 3.87 |

| d⁴ | High Spin | 4 | 4.90 |

| d⁴ | Low Spin | 2 | 2.83 |

| d⁵ | High Spin | 5 | 5.92 |

| d⁵ | Low Spin | 1 | 1.73 |

| d⁶ | High Spin | 4 | 4.90 |

| d⁶ | Low Spin | 0 | 0 (Diamagnetic) |

| d⁷ | High Spin | 3 | 3.87 |

| d⁷ | Low Spin | 1 | 1.73 |

| d⁸ | High/Low | 2 | 2.83 |

| d⁹ | High/Low | 1 | 1.73 |

| d¹⁰ | High/Low | 0 | 0 (Diamagnetic) |

Electrochemical Properties

The electrochemical behavior of coordination complexes derived from 1-(2-fluorophenyl)ethane-1,2-diamine can be investigated using techniques such as cyclic voltammetry (CV). CV provides information about the redox potentials of the metal center, indicating the ease with which the metal ion can be oxidized or reduced. The electronic properties of the 1-(2-fluorophenyl)ethane-1,2-diamine ligand, including the electron-withdrawing nature of the fluorine atom, can influence the redox potentials of the metal center.

Catalytic Applications of 1 2 Fluorophenyl Ethane 1,2 Diamine 2hcl Based Systems

Asymmetric Catalysis Mediated by Chiral Complexes

The true value of a chiral diamine ligand like 1-(2-fluorophenyl)ethane-1,2-diamine (B12112223) is realized when it is complexed with a metal center to create a chiral environment for asymmetric reactions. The fluorine substituent on the phenyl ring can significantly influence the electronic nature of the ligand and its interactions within the catalytic cycle.

Enantioselective Transformations (e.g., Hydrogenation, Oxidation, C-C Bond Formation)

Complexes derived from chiral 1,2-diamines are renowned for their efficacy in a range of enantioselective transformations. In the realm of asymmetric hydrogenation , particularly the transfer hydrogenation of ketones and imines, rhodium and ruthenium complexes of chiral diamines are benchmark catalysts. These reactions provide a direct and atom-economical route to chiral alcohols and amines, which are vital building blocks in synthesis. For instance, iridium complexes with chiral diamine ligands have been shown to be highly active for the asymmetric hydrogenation of various substrates. The presence of a fluorine atom in the 1-(2-fluorophenyl)ethane-1,2-diamine ligand can impact the Lewis basicity of the nitrogen atoms, potentially modulating the activity and enantioselectivity of the corresponding metal complex.

Asymmetric C-C bond formation reactions are fundamental in constructing the carbon skeletons of complex organic molecules. Chiral diamine ligands have been employed in a variety of these transformations, including aldol (B89426) and Mannich reactions. Copper-catalyzed systems, for example, have utilized chiral diamines for the stereoselective reductive coupling of imines and allenamides. The stereochemical outcome of such reactions is highly dependent on the structure of the chiral ligand.

While specific data for 1-(2-fluorophenyl)ethane-1,2-diamine in asymmetric oxidation is not prevalent, related chiral diamine-metal complexes, such as manganese-salen complexes derived from chiral diamines, are famous for their application in the enantioselective epoxidation of unfunctionalized olefins. This highlights a potential area of exploration for fluorinated diamine ligands.

Asymmetric Hydroamination and Hydroaminoalkylation Reactions

The direct addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is a highly atom-efficient method for synthesizing amines. When performed asymmetrically, it provides direct access to valuable chiral amines. Catalytic systems based on early transition metals, lanthanides, and late transition metals have been developed for this purpose, often employing chiral diamine-based ligands. For example, organolanthanide complexes featuring chiral biaryl-based ligands have shown promise in asymmetric hydroamination/cyclization reactions. The electronic properties imparted by the 2-fluorophenyl group in 1-(2-fluorophenyl)ethane-1,2-diamine could influence the reactivity and selectivity of such catalytic systems.

Asymmetric hydroaminoalkylation is a related, powerful transformation that creates a new C-C and C-N bond in a single step, often with high stereocontrol. The design of the chiral ligand is paramount in directing the stereochemical course of these complex reactions.

Ligand Design Principles for Inducing High Enantioselectivity

Achieving high enantioselectivity in a catalytic reaction is a complex challenge that relies heavily on the design of the chiral ligand. Several key principles guide the development of effective chiral diamine ligands:

Symmetry and Rigidity: Many successful chiral ligands possess C2 symmetry, which reduces the number of possible diastereomeric transition states, often simplifying the stereochemical analysis and leading to higher enantioselectivity. A rigid ligand backbone helps to maintain a well-defined chiral environment around the metal center.

Steric Hindrance: Bulky substituents on the ligand can create a chiral pocket that effectively shields one face of the substrate, directing the incoming reagent to the other face and thus inducing high enantioselectivity. The placement of these bulky groups is critical.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center and its interaction with the substrate. Electron-withdrawing groups, such as the fluorine atom in 1-(2-fluorophenyl)ethane-1,2-diamine, can affect the Lewis acidity of the metal catalyst and the stability of key intermediates in the catalytic cycle.

Cooperative Catalysis: In some systems, both amine groups of the diamine ligand play distinct and cooperative roles in the catalytic cycle, for instance, one coordinating to the metal and the other acting as a Brønsted base or hydrogen bond donor to activate the substrate.

The strategic placement of the fluorine atom on the phenyl ring of 1-(2-fluorophenyl)ethane-1,2-diamine is a prime example of tuning the electronic character of the ligand to potentially enhance catalytic performance.

Homogeneous Catalysis Utilizing Transition Metal-Diamine Complexes

Beyond asymmetric catalysis, transition metal complexes of diamines are also workhorses in general homogeneous catalysis, facilitating a wide array of bond-forming reactions.

C-H Bond Activation and Functionalization

The direct functionalization of C-H bonds is a major goal in modern organic synthesis as it offers a more atom- and step-economical approach to molecular construction compared to traditional methods that rely on pre-functionalized substrates. Transition metal catalysts, often featuring ancillary ligands like diamines, are at the forefront of this field. These ligands can stabilize the metal center, modulate its reactivity, and in some cases, act as an internal base or directing group to facilitate C-H bond cleavage. While specific examples utilizing 1-(2-fluorophenyl)ethane-1,2-diamine are not widely reported, the general utility of diamine ligands in this area suggests its potential applicability.

Redox Catalysis (e.g., Oxidation of Sulfides to Sulfoxides)

There is no available scientific literature that describes the use of catalyst systems based on 1-(2-Fluorophenyl)ethane-1,2-diamine 2HCl for redox catalysis, including the oxidation of sulfides to sulfoxides. In the broader field, chiral diamine ligands, when complexed with transition metals like vanadium or titanium, are known to catalyze the asymmetric oxidation of sulfides. researchgate.netwiley-vch.depsu.eduacs.org These reactions are valuable for producing enantiomerically pure sulfoxides, which are important intermediates in medicinal chemistry. psu.edu The typical mechanism involves the formation of a chiral metal-peroxo or metal-oxo species that acts as the active oxidant. However, no such studies have been reported for the specific 2-fluorophenyl diamine ligand .

Mechanistic Studies of Catalytic Cycles

In the absence of any reported catalytic activity for this compound, no mechanistic studies have been published. The subsections below outline the types of investigations that would be necessary to understand its catalytic behavior if such activity were discovered.

Elucidation of Active Species and Catalytic Intermediates

For related chiral diamine-metal complexes, particularly with ruthenium, the active catalytic species in hydrogenation or transfer hydrogenation reactions is often a metal-hydride complex. researchgate.netnih.gov The diamine ligand plays a crucial role in stabilizing the metal center and creating a specific chiral environment. In many ruthenium-diamine systems, an 18-electron ruthenium hydride is the active species, formed from a 16-electron precursor. researchgate.net Identifying such species typically involves a combination of spectroscopic techniques (NMR, IR) and mass spectrometry under reaction conditions. No such intermediates have been identified for catalysts derived from this compound.

Investigation of Reaction Pathways and Rate-Determining Steps (e.g., Borrowing Hydrogen Pathways)

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a powerful, atom-economical process where an alcohol is temporarily dehydrogenated to form a carbonyl compound, which then reacts with a nucleophile before the "borrowed" hydrogen is returned to complete the catalytic cycle. rsc.orgacs.orgnih.gov This pathway is common for C-N and C-C bond formation catalyzed by transition metals like ruthenium, iridium, and iron, often employing diamine or other nitrogen-containing ligands. rsc.orgnih.govresearchgate.net Mechanistic studies in these systems focus on identifying the dehydrogenated intermediate and determining whether the alcohol oxidation, the subsequent reaction, or the final reduction step is rate-limiting. acs.org There is no evidence in the literature to suggest that this compound participates in or promotes such borrowing hydrogen pathways.

Spectroscopic and Computational Analysis of Catalytic Mechanisms

Modern mechanistic elucidation heavily relies on a combination of advanced spectroscopic methods and computational modeling.

Spectroscopic Analysis: Techniques like in-situ NMR and IR spectroscopy are used to observe the catalyst structure and the formation of intermediates during a reaction. rsc.orgnumberanalytics.com For ruthenium-diamine complexes, changes in the chemical shifts of protons on the diamine ligand or the appearance of hydride signals in ¹H NMR can provide evidence for the formation of active species. mdpi.com X-ray crystallography of isolated complexes provides precise structural information, including bond lengths and angles, which are crucial for understanding steric and electronic effects. researchgate.netmdpi.com

Computational Analysis: Density Functional Theory (DFT) is a powerful tool for modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting the most likely mechanism. consensus.appumn.eduacs.org For example, DFT calculations have been used to study the poisoning of Ziegler-Natta catalysts by amines and to investigate the mechanism of C-H activation by ruthenium catalysts. mdpi.comnih.gov Such computational studies could theoretically be applied to a metal complex of 1-(2-Fluorophenyl)ethane-1,2-diamine to predict its potential catalytic activity and preferred reaction pathways, but no such studies have been published.

Applications in Medicinal Chemistry Scaffolding and Materials Science Research Focus Only

1,2-Diamines as Versatile Chemical Scaffolds in Drug Discovery and Design

The 1,2-diamine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. mdpi.com These structures are prevalent in numerous biologically active compounds and serve as foundational scaffolds for the development of new therapeutic agents. nih.govrsc.org The introduction of a fluorine atom, as seen in 1-(2-Fluorophenyl)ethane-1,2-diamine (B12112223), can significantly enhance the pharmacological profile of a molecule. enamine.net Fluorine's high electronegativity can alter a compound's acidity, basicity, metabolic stability, and binding affinity to target proteins. mdpi.comnih.gov

The strategic placement of fluorine on the phenyl ring can lead to improved properties such as enhanced metabolic stability and membrane permeability. enamine.net The ethane-1,2-diamine backbone itself provides a balance between structural rigidity and flexibility, which is crucial for optimal interaction with biological receptors. Research has shown that modifications to this backbone, such as elongation, can impact both efficacy and cytotoxicity. For instance, while some propane-1,3-diamine derivatives exhibit potent antimycobacterial activity, they also show increased cytotoxicity, underscoring the favorable safety profile of the ethane-1,2-diamine scaffold.

Conformationally restricted diamines are particularly valuable as they arrange functional groups in a defined spatial manner, which can reduce the entropy loss upon binding to a biological target, potentially leading to higher affinity. lifechemicals.com The exploration of simple, yet novel, diamine scaffolds, including bicyclic systems, continues to uncover new opportunities in drug discovery, with some demonstrating potent neuropharmacological activity. nih.gov The synthesis of diverse libraries of 1,2-diamine derivatives, including those with cyclic and open-chain structures, allows for a thorough exploration of chemical space in the quest for new drug candidates. enamine.netnih.gov

Design of Novel Molecular Architectures for Biological Probe Development

The development of biological probes is essential for understanding complex biological processes. Fluorinated diamines like 1-(2-Fluorophenyl)ethane-1,2-diamine serve as valuable components in the design of these probes. The fluorine atom can act as a reporter group for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and conformations in a biological environment. nih.gov

Furthermore, the diamine functionality provides convenient handles for attaching other molecular entities, such as fluorophores or affinity tags. This modularity allows for the construction of sophisticated molecular architectures tailored for specific biological investigations. The introduction of fluorine can also modulate the pharmacokinetic properties of a probe, influencing its distribution and clearance in a biological system.

Exploration of Molecular Geometries and Conformational Restrictions through Cyclic and Open-Chain Derivatives

The spatial arrangement of atoms in a molecule is critical for its biological activity. Researchers are actively exploring the molecular geometries and conformational landscapes of 1,2-diamine derivatives. By creating both cyclic and open-chain analogues, they can systematically investigate the impact of conformational restriction on a molecule's properties. enamine.net

Cyclic 1,2-diamines, such as those derived from 1,2-diaminocyclohexane, offer a rigid framework that locks the relative orientation of the two amino groups. researchgate.net This pre-organization can be advantageous in applications like asymmetric catalysis, where a well-defined chiral environment is necessary. The synthesis of N,N'-unsymmetrically substituted cyclic 1,2-diamines introduces further complexity and allows for fine-tuning of the scaffold's properties. researchgate.net

In contrast, open-chain derivatives of 1-(2-Fluorophenyl)ethane-1,2-diamine possess greater conformational flexibility. Studying these open-chain systems provides insights into the energetic preferences for different spatial arrangements, which can inform the design of more rigid analogues with optimized geometries for specific applications. The interplay between the fluorinated phenyl ring and the diamine backbone influences the conformational preferences, and understanding these interactions is a key area of research.

Fluorinated Diamines in the Development of Advanced Materials

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of materials science. Fluorinated diamines are valuable monomers for the synthesis of high-performance polymers like polyamides and polyimides. chemmethod.comnasa.gov The incorporation of fluorine can impart desirable characteristics to these materials, including high thermal stability, chemical resistance, and low dielectric constants. cjps.orgkpi.ua

For instance, polyimides derived from fluorinated diamines are being investigated for applications in microelectronics, where materials with low dielectric constants are needed to reduce signal delay and power consumption in integrated circuits. kpi.ua The presence of fluorine can also enhance the solubility of polymers in common organic solvents, facilitating their processing and fabrication into films and other forms. cjps.org Research into new fluorinated diamine monomers aims to create polymers with tailored properties for specific applications, such as flexible displays and advanced composites. nih.govmdpi.com The synthesis of amorphous polymers with fluorinated ring structures can lead to materials with excellent optical clarity and thermal stability. acs.org

Applications in Bioorthogonal Chemistry (e.g., Copper-Free Click Reactions)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org One of the most prominent examples is "click chemistry," particularly the copper-free variant, which avoids the use of cytotoxic copper catalysts. thermofisher.cnsigmaaldrich.com This makes it suitable for in vivo applications. sigmaaldrich.com

While 1-(2-Fluorophenyl)ethane-1,2-diamine itself is not directly used in click reactions, its derivatives can be functionalized with azide (B81097) or alkyne groups, the key reactive moieties in these transformations. The diamine scaffold provides a stable platform for incorporating these functionalities. The strain-promoted alkyne-azide cycloaddition (SPAAC) is a type of copper-free click chemistry that utilizes strained cyclooctynes, such as DBCO, to react rapidly and specifically with azides. lumiprobe.cominterchim.fr The development of fluorinated cyclooctynes has further expanded the toolkit for bioorthogonal labeling. wikipedia.org

The ability to attach biomolecules, imaging agents, or drugs to a fluorinated diamine scaffold using copper-free click chemistry opens up numerous possibilities in diagnostics and therapeutics.

Incorporation of Fluorine-18 for Radiochemical Synthesis and Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. openmedscience.com Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics and relatively short half-life of about 110 minutes. openmedscience.comnih.gov

The 2-fluorophenyl group in 1-(2-Fluorophenyl)ethane-1,2-diamine is a prime target for the introduction of ¹⁸F. The synthesis of ¹⁸F-labeled radiotracers often involves nucleophilic substitution reactions where a leaving group on an aromatic ring is replaced by the ¹⁸F-fluoride ion. openmedscience.com Although direct nucleophilic substitution on electron-rich aromatic rings can be challenging, various methods have been developed to facilitate this transformation. acs.orgnih.gov

Once radiolabeled, ¹⁸F-containing molecules can be used as probes to visualize and quantify biological processes in vivo. For example, ¹⁸F-labeled compounds are used to study receptor density, enzyme activity, and metabolic pathways in various diseases, including cancer and neurological disorders. openmedscience.comnih.gov The development of efficient methods for the radiosynthesis of ¹⁸F-labeled analogues of 1-(2-Fluorophenyl)ethane-1,2-diamine could lead to new PET tracers for a range of biological targets. The synthesis of ¹⁸F-labeled probes often requires multi-step procedures and automated synthesis modules to ensure safety and efficiency. mdpi.comrsc.org

Research into Synthetic Methods for Analogues and Derivatives with Modified Reactivity Profiles

The ongoing research in this field is heavily focused on the development of new synthetic methods to create analogues and derivatives of 1-(2-Fluorophenyl)ethane-1,2-diamine. The goal is to modify the reactivity and properties of the parent molecule to suit specific applications.

This includes the development of multi-component reactions that allow for the rapid and efficient assembly of complex molecules from simple starting materials. mdpi.com For example, the Ugi-Zhu three-component reaction has been used to synthesize fluorinated pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Palladium-catalyzed reactions are also widely employed for the synthesis of diamine derivatives, including methods for oxidative cyclization and cross-coupling. nih.gov

The synthesis of fluoro analogues of biologically active molecules, such as vitamins, demonstrates the broad applicability of these synthetic strategies. nih.gov By creating a diverse library of derivatives with varying substituents and structural motifs, researchers can systematically probe structure-activity relationships and identify compounds with optimized performance for use in medicine and materials science. This includes the synthesis of spirocyclic 1,2-diamines through dearomatizing intramolecular diamination of phenols, which rapidly increases molecular complexity. whiterose.ac.uk

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes for Fluorinated Diamines

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be hazardous and environmentally taxing. dovepress.comnih.gov A major thrust in current research is the development of greener and more sustainable synthetic pathways for producing fluorinated diamines.

Recent advancements in green fluorine chemistry are moving away from hazardous reagents like elemental fluorine (F₂) and hydrogen fluoride (B91410) (HF). dovepress.comnih.gov Researchers are exploring alternative fluorinating agents and reaction conditions that are less toxic and more atom-economical. dovepress.com For instance, hydrothermal processes are being investigated for the synthesis of fluorinated polyimides, using water as a solvent instead of toxic organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMAc). mdpi.com This approach not only reduces the environmental impact but can also lead to materials with desirable properties. mdpi.com Another promising avenue is the use of click chemistry, which offers high yields, and mild reaction conditions, and generates minimal byproducts. eurekalert.org A recently developed green synthesis of sulfonyl fluorides, for example, utilizes readily available reagents and produces only non-toxic salts as by-products, highlighting a move towards more environmentally benign processes. eurekalert.orgsciencedaily.com

The development of new fluorine-containing diamine monomers is also a key area of research, with a focus on creating molecules that can be polymerized under more sustainable conditions. nih.govnih.govmdpi.com These efforts aim to produce high-performance polymers with improved properties, such as enhanced thermal stability and solubility. chemmethod.comresearchgate.netmdpi.comresearchgate.net

Advanced Ligand Design for Enhanced Catalytic Selectivity, Efficiency, and Robustness

Fluorinated diamines, such as 1-(2-Fluorophenyl)ethane-1,2-diamine (B12112223), are highly valued as chiral ligands in asymmetric catalysis. The fluorine atoms can significantly influence the electronic properties and conformational rigidity of the ligand, leading to enhanced catalytic performance. Future research in this area is focused on the rational design of new ligands to achieve even greater control over catalytic reactions.

Theoretical calculations are becoming an indispensable tool in ligand design, allowing researchers to predict how modifications to a ligand's structure will impact reaction rates and selectivity. nih.gov For example, computational studies can help identify key structural features that minimize the formation of unwanted side products and enhance the activity of the catalyst. nih.gov This predictive power accelerates the discovery of optimal ligands for specific transformations.

The precise spatial arrangement of catalysts at interfaces is another strategy being explored to boost catalytic selectivity. nih.gov By controlling the microenvironment around the catalytic center, it is possible to influence the adsorption of reactants and intermediates, thereby directing the reaction towards the desired product. nih.gov This approach has shown remarkable success in hydrogenation reactions and holds promise for a wide range of catalytic processes. nih.gov

Furthermore, the development of novel organocatalysts and organometallic catalysts continues to be a major trend. chiralpedia.com These catalysts offer new possibilities for asymmetric synthesis, often with improved efficiency and selectivity compared to traditional systems. chiralpedia.com

Exploration of Novel Coordination Architectures and Multi-Metallic Systems

The coordination chemistry of fluorinated diamines is a rich field of study with the potential for creating novel materials and catalysts. Researchers are exploring how these ligands can be used to construct complex supramolecular architectures with unique electronic, magnetic, and quantum properties. researchgate.net

A key area of interest is the development of multi-metallic systems, where two or more metal centers are held in close proximity by a carefully designed ligand. youtube.com These systems can exhibit cooperative effects, leading to enhanced catalytic activity or enabling new types of chemical transformations that are not possible with single-metal catalysts. youtube.com The design of ligands that can selectively bind different metal ions in specific arrangements is a significant challenge but offers exciting opportunities for creating highly active and selective catalysts. youtube.com

The study of chiral inorganic nanostructures is another emerging trend. umich.edu By transferring the chirality of organic molecules like fluorinated diamines to inorganic nanoparticles, it is possible to create materials with enhanced optical activity and other unique properties. umich.edu These materials have potential applications in sensing, imaging, and catalysis. umich.edu

Integration with Artificial Intelligence and Machine Learning for High-Throughput Screening and Predictive Modeling in Ligand Design and Catalysis

In the context of ligand design, AI and ML algorithms can be used to predict the properties of new molecules, such as their binding affinity for a particular metal or their likely performance as a catalyst. acs.org This allows researchers to screen virtual libraries of millions of compounds and prioritize the most promising candidates for synthesis and testing. nih.govspringernature.com This approach, often referred to as virtual screening, can dramatically accelerate the discovery of new ligands and catalysts. nih.gov

Machine learning models are also being developed to predict the outcomes of chemical reactions, including the enantioselectivity of asymmetric catalytic processes. nih.govacs.orgchinesechemsoc.orgthieme-connect.com These models can be trained on experimental data to learn the complex relationships between catalyst structure, reaction conditions, and product distribution. acs.org This predictive capability can guide the optimization of reaction conditions and the design of more effective catalysts. chinesechemsoc.org

High-throughput screening (HTS) is another area where AI and ML are having a significant impact. nih.govnih.govambeed.comsigmaaldrich.com HTS allows for the rapid testing of large numbers of different catalysts or reaction conditions in parallel. sigmaaldrich.com AI and ML can be used to analyze the large datasets generated by HTS experiments, identifying the most promising leads for further investigation. nih.govnih.gov

Table 1: Applications of AI and Machine Learning in Catalysis

| Application | Description | Key Benefits |

|---|---|---|

| Predictive Modeling | Using ML models to predict the enantioselectivity and yield of asymmetric catalytic reactions. arxiv.orgnih.govacs.orgchinesechemsoc.orgthieme-connect.com | Accelerates catalyst optimization and reduces the need for extensive experimental screening. |

| Ligand Design | Employing AI to design novel ligands with desired electronic and steric properties for enhanced catalytic performance. desertsci.comnih.govacs.org | Enables the exploration of a vast chemical space and the identification of innovative ligand scaffolds. |

| High-Throughput Screening | Utilizing automated systems and data analysis to rapidly screen large libraries of potential catalysts and reaction conditions. nih.govnih.govambeed.comsigmaaldrich.com | Significantly increases the efficiency of catalyst discovery and optimization. |

| Reaction Optimization | Applying ML algorithms to identify the optimal reaction parameters (temperature, solvent, etc.) for a given catalytic transformation. nih.gov | Improves reaction outcomes and reduces development time. |

This table is interactive. Click on the headers to sort the data.

Investigation of Fluorinated Diamines in Photoredox Catalysis and Electrocatalysis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild and environmentally friendly conditions. nih.govresearchgate.netmdpi.comacs.org The use of visible light as a renewable energy source makes this approach particularly attractive from a green chemistry perspective. mdpi.com

Fluorinated compounds, including those derived from fluorinated diamines, are finding increasing use in photoredox catalysis. nih.govresearchgate.netacs.org The unique electronic properties of the fluorine atom can be exploited to tune the redox potentials of photocatalysts and to facilitate challenging chemical reactions. mdpi.com For example, photoredox methods have been developed for the direct C-F bond formation and for the synthesis of a variety of fluorinated molecules. mdpi.comacs.org

Future research in this area will likely focus on the development of new photoredox systems that utilize fluorinated ligands to achieve even greater control over reactivity and selectivity. acs.org There is also significant interest in exploring the use of fluorinated diamines in electrocatalysis, where they could play a role in a variety of important processes, such as carbon dioxide reduction and water splitting.

The ongoing research into these emerging avenues promises to expand the utility of 1-(2-Fluorophenyl)ethane-1,2-diamine 2HCl and other fluorinated diamines, leading to the development of more efficient, selective, and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.